9H-Carbazole-3-sulfonyl chloride

Description

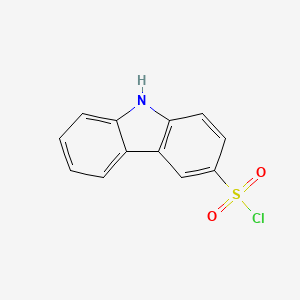

9H-Carbazole-3-sulfonyl chloride (CAS: 21421-43-2) is a carbazole derivative functionalized with a sulfonyl chloride group at the 3-position. This compound is a key intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules, which are prevalent in pharmaceuticals and agrochemicals. With a molecular formula of $ \text{C}{12}\text{H}8\text{ClNO}_2\text{S} $ (calculated molecular weight: ~265.71 g/mol), it is commercially available at 95% purity and is typically stocked in 250 mg quantities. The sulfonyl chloride group confers high reactivity toward nucleophiles, enabling its use in coupling reactions, polymer chemistry, and drug development. Its moisture-sensitive nature necessitates storage under anhydrous conditions.

Properties

IUPAC Name |

9H-carbazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPNVCJKKPZEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method includes the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation to form carbazole-3-sulfonic acid or reduction to form carbazole-3-sulfonamide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

9H-Carbazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The carbazole ring’s aromatic nature and nitrogen atom contribute to its stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Stability and Handling

- Sulfonyl chlorides are hygroscopic and prone to hydrolysis, requiring storage under inert conditions. In contrast, brominated carbazoles (e.g., 3,6-Dibromo-9-(m-tolyl)-9H-carbazole) exhibit greater stability, enabling long-term storage at room temperature.

- Fluorinated derivatives (e.g., 9-(4-Fluorophenyl)-9H-carbazole) display enhanced thermal and oxidative stability due to the strong C-F bond, making them suitable for high-temperature applications.

Key Research Findings

- Substituent Effects : Alkyl chains (e.g., methyl in 9-Methyl-9H-carbazole-3-sulfonyl chloride) modulate solubility without altering electronic properties significantly. In contrast, electron-withdrawing groups (e.g., -SO$_2$Cl, -Br) enhance electrophilic reactivity.

- Synthetic Pathways : Suzuki-Miyaura coupling is widely employed for aryl-functionalized carbazoles (), while sulfonyl chlorides are typically synthesized via chlorosulfonation of carbazole.

Biological Activity

9H-Carbazole-3-sulfonyl chloride is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 271.75 g/mol. The sulfonyl chloride functional group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzymatic activities and influence cell signaling pathways, particularly those involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A875 (melanoma) cells. Studies demonstrate that the compound's efficacy is linked to its structural features, which allow it to interfere with critical cell signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound also displays promising antimicrobial activity against several bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effective inhibition of bacterial growth. The presence of halogen substituents on the carbazole nucleus significantly influences its antimicrobial potency, with certain derivatives exhibiting enhanced activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in vitro. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar carbazole derivatives:

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on HepG2 and A875 cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Antimicrobial Efficacy : In a disk diffusion assay, derivatives of this compound were tested against various pathogens. The results showed that specific halogenated derivatives had superior antibacterial activity compared to traditional antibiotics like amoxicillin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.